2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a 3,5-dimethylphenyl group attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzaldehyde.
Formation of Schiff Base: The aldehyde is reacted with an appropriate amine to form a Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amino Acid Formation: The amine is then subjected to a Strecker synthesis, involving the reaction with potassium cyanide and ammonium chloride to form the corresponding alpha-amino nitrile.
Hydrolysis: The nitrile is hydrolyzed to yield the desired amino acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving amino acid metabolism.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride
- 2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride
- 2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride
Comparison: 2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
2-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBISSEMJDVQWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-23-5 | |
Record name | 2-amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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